molecular formula C12H16N4 B8815749 2-(4-Methyl-piperazin-1-yl)-1H-benzoimidazole CAS No. 57897-93-5

2-(4-Methyl-piperazin-1-yl)-1H-benzoimidazole

Cat. No. B8815749
Key on ui cas rn: 57897-93-5
M. Wt: 216.28 g/mol
InChI Key: SWGOGZZKIMYIKE-UHFFFAOYSA-N
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Patent
US04430343

Procedure details

A mixture of 2-chlorobenzimidazole (10.00 g) and N-mehylpiperazine (20.00 g) is stirred at 125° C. for 5 hours. A 10% aqueous sodium hydroxide (100 ml) is added to the reaction mixture, and the precipitated crystals are separated by filtration. The filtrate is extracted with chloroform, and the chloroform extract is evaporated to dryness to give the same crystals. The crystals are combined and recrystallized from water-methanol to give 2-(4-methyl-1-piperazinyl)benzimidazole (7.02 g) as colorless needles, m.p. 225°-226° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>[OH-].[Na+]>[CH3:11][N:12]1[CH2:17][CH2:16][N:15]([C:2]2[NH:3][C:4]3[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=3[N:6]=2)[CH2:14][CH2:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1NC2=C(N1)C=CC=C2
Name
Quantity
20 g
Type
reactant
Smiles
CN1CCNCC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
is stirred at 125° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated crystals are separated by filtration
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
the chloroform extract
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give the same crystals
CUSTOM
Type
CUSTOM
Details
recrystallized from water-methanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN1CCN(CC1)C=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 7.02 g
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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